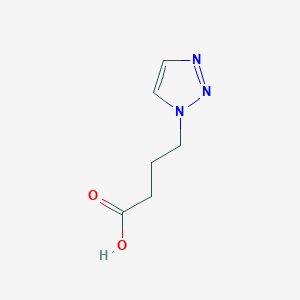

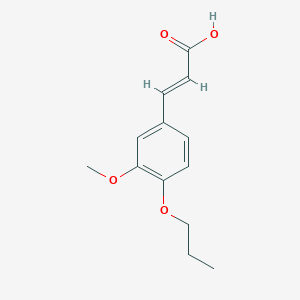

![molecular formula C8H15N B3378035 3-甲基-8-氮杂双环[3.2.1]辛烷 CAS No. 1379149-40-2](/img/structure/B3378035.png)

3-甲基-8-氮杂双环[3.2.1]辛烷

描述

3-Methyl-8-azabicyclo[3.2.1]octane is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is a bridged bicyclic N-containing compound .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

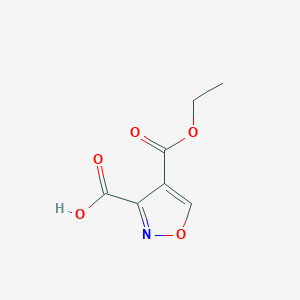

The molecular formula of 3-Methyl-8-azabicyclo[3.2.1]octane is C8H15N . The average mass is 125.211 Da and the monoisotopic mass is 125.120445 Da .Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .科学研究应用

合成和结构研究

由吡咯谷氨酸高效合成

Singh 等人 (2007) 的一项研究描述了由吡咯谷氨酸高效合成 8-甲基-3,8-二氮杂双环[3.2.1]辛烷(3-氮杂托烷)。关键步骤包括酰胺活化、还原和硝烯胺中间体的环化。该方法还允许合成几种 3-取代的氮杂托烷类似物,并评估了它们在 D2 和 5-HT2A 受体上的亲和力 (Singh 等人,2007)。

结构和构象分析

Izquierdo 等人 (1991) 合成了一系列 8-β-酰氧基-3-苯乙基-3-氮杂双环[3.2.1]辛烷及其 N-内甲碘化物。使用核磁共振光谱和 X 射线衍射对这些化合物进行了研究,深入了解了它们的首选构象和结构特征 (Izquierdo 等人,1991)。

在托烷生物碱合成中的应用

对映选择性构建

Rodríguez 等人 (2021) 回顾了 8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建,这是托烷生物碱家族中的核心结构。这篇综述重点介绍了立体控制形成该双环骨架的方法及其在生物活性托烷生物碱合成中的重要性 (Rodríguez 等人,2021)。

溶液中的立体化学

Lazny 等人 (2012) 对托烷衍生物进行了一项研究,重点关注不同溶液中轴向和赤道 N-甲基反转异构体的分布。这项研究深入了解了托烷和格拉纳坦衍生物的立体化学,这对于理解它们在生物系统中的反应性和相互作用至关重要 (Lazny 等人,2012)。

新型类似物合成

- 受限脯氨酸类似物: Casabona 等人 (2007) 描述了 8-氮杂双环[3.2.1]辛烷-1-羧酸的合成,这是一种具有双环结构的新型脯氨酸类似物。该化合物在肽合成和构象研究中具有潜力 (Casabona 等人,2007)。

构象和结构分析

- 酯的构象研究: Iriepa 和 Bellanato (2014) 合成并分析了一系列衍生自 3-甲基-3-氮杂双环[3.2.1]辛烷-8(α 和 β)-醇的酯。他们使用核磁共振光谱进行的研究有助于了解这些化合物的构象行为 (Iriepa 和 Bellanato,2014)。

作用机制

Target of Action

The primary target of 3-Methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities .

Mode of Action

The specific mode of action of 3-Methyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .

Biochemical Pathways

Tropane alkaloids are secondary metabolites produced by numerous plant species .

Result of Action

The molecular and cellular effects of 3-Methyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have shown good nematicidal activities against Meloidogyne incognita .

安全和危害

未来方向

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that future research may continue to focus on the synthesis of this compound and its potential biological activities.

生化分析

Biochemical Properties

3-Methyl-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of various metabolites, which can have different biological activities. Additionally, 3-Methyl-8-azabicyclo[3.2.1]octane can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting neurological functions .

Cellular Effects

The effects of 3-Methyl-8-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-8-azabicyclo[3.2.1]octane can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression and metabolic changes within the cell. Furthermore, it can affect the function of ion channels, thereby influencing cellular excitability and communication .

Molecular Mechanism

At the molecular level, 3-Methyl-8-azabicyclo[3.2.1]octane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds . Additionally, 3-Methyl-8-azabicyclo[3.2.1]octane can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 3-Methyl-8-azabicyclo[3.2.1]octane can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-8-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have also indicated that prolonged exposure to 3-Methyl-8-azabicyclo[3.2.1]octane can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methyl-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful .

Metabolic Pathways

3-Methyl-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can undergo further transformations, such as conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The metabolic pathways of 3-Methyl-8-azabicyclo[3.2.1]octane can influence its biological activity and toxicity, as different metabolites can have distinct effects on cellular function .

Transport and Distribution

The transport and distribution of 3-Methyl-8-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein, which can influence its cellular uptake and distribution . Additionally, binding proteins can sequester 3-Methyl-8-azabicyclo[3.2.1]octane within specific cellular compartments, affecting its localization and accumulation . These factors can influence the overall bioavailability and biological activity of the compound .

Subcellular Localization

The subcellular localization of 3-Methyl-8-azabicyclo[3.2.1]octane can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity . Additionally, its localization to the nucleus can enable it to interact with transcription factors and modulate gene expression . The subcellular localization of 3-Methyl-8-azabicyclo[3.2.1]octane is an important factor that determines its overall biological effects .

属性

IUPAC Name |

3-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-6)9-7/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTOIRJUTARRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC(C1)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379149-40-2 | |

| Record name | 3-methyl-8-azabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

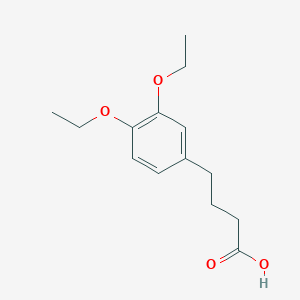

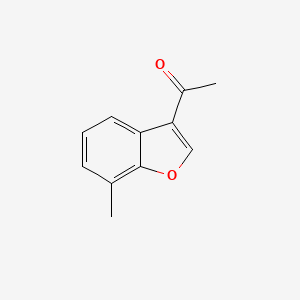

![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)

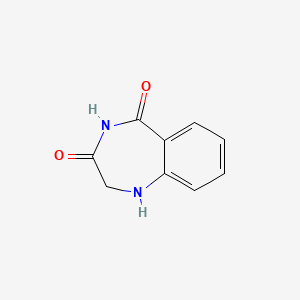

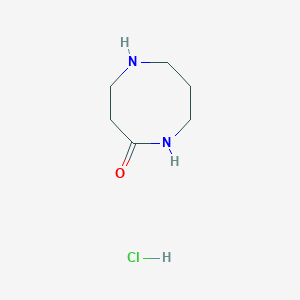

![TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE](/img/structure/B3377987.png)

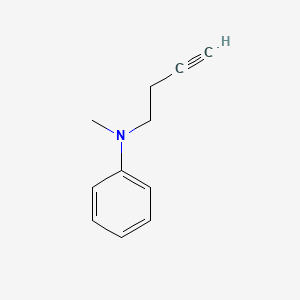

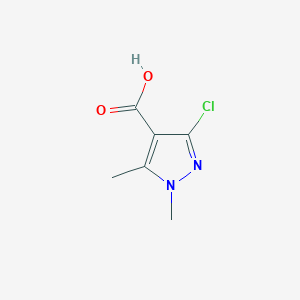

![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)

![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)

![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)